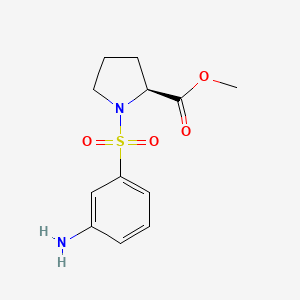
methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S)-1-(3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylate
- Methyl (2S)-1-(3-methylbenzenesulfonyl)pyrrolidine-2-carboxylate
- Methyl (2S)-1-(3-chlorobenzenesulfonyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S)-1-(3-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is unique due to the presence of the amino group, which allows for additional functionalization and derivatization. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16N2O4S |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
methyl (2S)-1-(3-aminophenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4S/c1-18-12(15)11-6-3-7-14(11)19(16,17)10-5-2-4-9(13)8-10/h2,4-5,8,11H,3,6-7,13H2,1H3/t11-/m0/s1 |
Clé InChI |
RXFDXIFPRTXTRS-NSHDSACASA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=CC(=C2)N |
SMILES canonique |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



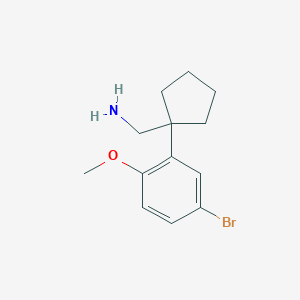
![(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11726693.png)
![N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726705.png)
![3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B11726715.png)
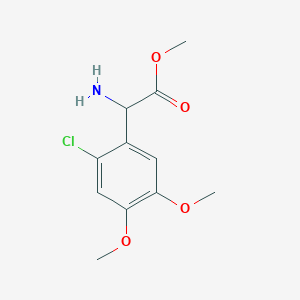
![Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate](/img/structure/B11726724.png)
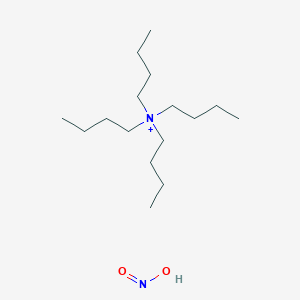
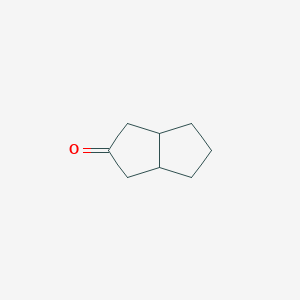
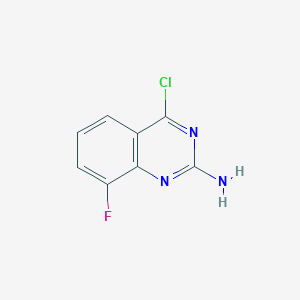
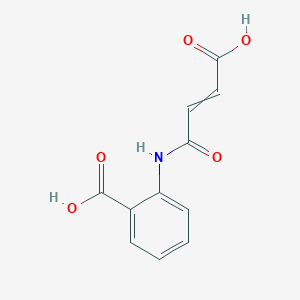
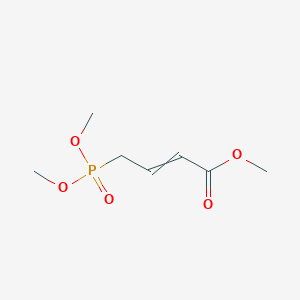
![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)
